Otophylloside T
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Overview
Description
Otophylloside T is a natural compound isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine for treating epilepsy, muscle pain, and other ailments . This compound belongs to the class of C21 steroidal glycosides, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Otophylloside T from Cynanchum otophyllum involves several steps, including extraction, purification, and identification. The roots of the plant are typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Otophylloside T undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of C21 steroidal glycosides.
Mechanism of Action
Otophylloside T exerts its effects through various molecular targets and pathways. For example, it has been shown to protect against neuronal injury by modulating apoptotic pathways and reducing oxidative stress . The compound may also interact with specific receptors or enzymes involved in these pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Otophylloside A: Another C21 steroidal glycoside isolated from Cynanchum otophyllum, known for its antiepileptic properties.
Otophylloside B: Similar to Otophylloside T, this compound has been studied for its neuroprotective and cytotoxic effects.
Otophylloside N: Known for its neuroprotective effects against pentylenetetrazol-induced neuronal injury.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C48H70O18 |
---|---|
Molecular Weight |
935.1 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C48H70O18/c1-23-37(52)41(59-8)38(53)43(62-23)66-40-25(3)61-36(21-32(40)58-7)65-39-24(2)60-35(20-31(39)51)63-30-14-15-44(5)28(19-30)13-16-47(56)33(44)22-34(64-42(54)27-9-11-29(50)12-10-27)45(6)46(55,26(4)49)17-18-48(45,47)57/h9-13,23-25,30-41,43,50-53,55-57H,14-22H2,1-8H3/t23-,24-,25-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+,43+,44+,45-,46-,47+,48-/m1/s1 |
InChI Key |
HWUSUCZTLAUDEY-ZXGBNUOESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)O)OC)O |
Origin of Product |
United States |
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